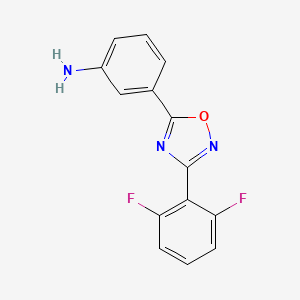

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline

Description

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a fluorinated aromatic compound featuring a 1,2,4-oxadiazole core linked to a 2,6-difluorophenyl group and an aniline moiety. The oxadiazole ring is a heterocyclic scaffold known for its stability and role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents . The fluorine atoms at the 2- and 6-positions of the phenyl ring enhance electronegativity and metabolic stability, while the aniline group provides a reactive site for further functionalization.

Properties

Molecular Formula |

C14H9F2N3O |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

3-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]aniline |

InChI |

InChI=1S/C14H9F2N3O/c15-10-5-2-6-11(16)12(10)13-18-14(20-19-13)8-3-1-4-9(17)7-8/h1-7H,17H2 |

InChI Key |

UQQHWYKVHQXNIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=C(C=CC=C3F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the difluorophenyl and aniline groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.

Substitution: The difluorophenyl group can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the difluorophenyl moiety .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives, including 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline, as effective agents against various cancer cell lines:

- Mechanism of Action :

- Case Study: Anticancer Efficacy :

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

- Antibacterial Studies :

- Case Study: Antimicrobial Efficacy :

| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.50 |

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been studied for their potential in various biological applications:

- Anti-Diabetic Properties :

- Additional Activities :

Mechanism of Action

The mechanism of action of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecules, leading to desired biological or chemical outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline, we compare it with structurally related 1,2,4-oxadiazole-aniline derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Oxadiazole-Aniline Derivatives

*Estimated based on structural analogs.

Key Observations :

Electron-Withdrawing vs. Trifluoromethyl (CF₃) in compound 278 offers even greater electronegativity and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity: Compounds with 4-phenoxyphenyl or 4-methoxyphenyl substituents (e.g., ) demonstrate antimicrobial activity against gastrointestinal pathogens, suggesting the target compound may share similar mechanisms. The N-allyl-3-fluoro derivative highlights how functionalization (e.g., allylation) can modulate pharmacokinetic properties.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in , where 2,6-difluoroaniline (as in ) reacts with preformed oxadiazole intermediates. Yield and purity depend on optimized coupling conditions (e.g., EDC·HCl, HOBt).

Thermodynamic Stability: Fluorine atoms in the target compound may confer higher thermal stability compared to non-fluorinated analogs, as seen in trifluoromethyl derivatives .

Research Implications and Limitations

While direct data for this compound are sparse, comparisons with analogs suggest its unique fluorine substitution could balance lipophilicity and solubility for drug development. Further studies should prioritize:

Biological Activity

The compound 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : CHFNO

- Molecular Weight : 197.14 g/mol

- CAS Number : 1504957-58-7

-

Anticancer Activity :

- Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines such as MCF-7 and U-937 by activating the p53 pathway and enhancing caspase activity .

- Antimicrobial Properties :

- Inhibitory Effects on Enzymes :

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC / MIC (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | <10 | Apoptosis induction via p53 |

| Antimicrobial | Acinetobacter baumannii | 0.5 | Cell membrane disruption |

| Enzyme Inhibition | hCA IX | 89 pM | Competitive inhibition |

Recent Research Insights

A study published in MDPI highlighted that derivatives similar to this compound showed higher biological potency compared to traditional chemotherapeutics like doxorubicin . The research emphasized the potential for these compounds to serve as novel anticancer agents with improved efficacy and reduced side effects.

Flow Cytometry Analysis

Flow cytometry assays demonstrated that the compound significantly increases apoptotic cell death in treated cancer cell lines in a dose-dependent manner. This suggests a robust mechanism by which these compounds can selectively target cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.